n-Hexadecyltrichlorosilane

Description

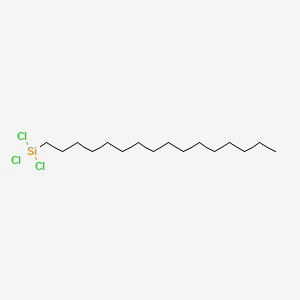

Structure

3D Structure

Properties

IUPAC Name |

trichloro(hexadecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPYGDUZKOPBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Cl3Si | |

| Record name | HEXADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884196 | |

| Record name | Silane, trichlorohexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexadecyltrichlorosilane is a colorless to yellow liquid with a pungent odor. Material will burn though it may require some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Colorless to yellow liquid; [Hawley] Clear colorless liquid; [MSDSonline] | |

| Record name | HEXADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

269 °C | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

295 °F (146 °C) (Closed cup) | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.996 at 25 °C/25 °C | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS No. |

5894-60-0 | |

| Record name | HEXADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorohexadecylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5894-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zole benzenesu | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trichlorohexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichlorohexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(hexadecyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFL27Y3GTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to n-Hexadecyltrichlorosilane: From Molecular Structure to Advanced Surface Engineering

This guide provides a comprehensive technical overview of n-Hexadecyltrichlorosilane (HDTS), a key reagent in surface science and nanotechnology. We will delve into its fundamental molecular characteristics, the intricate mechanism of self-assembled monolayer (SAM) formation, and provide field-proven, step-by-step protocols for its application and characterization. This document is intended for researchers, scientists, and drug development professionals who leverage precision surface modification in their work.

Core Concepts: Understanding this compound

This compound, also known as Trichloro(hexadecyl)silane, is an organosilane compound prized for its ability to form highly ordered, robust self-assembled monolayers on hydroxylated surfaces.[1] Its molecular architecture is uniquely amphiphilic, consisting of a reactive inorganic headgroup and a long, non-polar hydrocarbon tail. This duality is the cornerstone of its functionality.

-

The Headgroup (Trichlorosilyl): The silicon atom bonded to three chlorine atoms (-SiCl₃) is the reactive anchor.[2] This group readily undergoes hydrolysis in the presence of trace amounts of water, forming a reactive silanetriol (-Si(OH)₃). This is the critical first step for surface binding.

-

The Tail (n-Hexadecyl): The 16-carbon alkyl chain (CH₃(CH₂)₁₅-) is a long, hydrophobic tail.[1] Once the molecules are anchored to a surface, these chains align and pack closely due to van der Waals forces, creating a dense, non-polar, and highly hydrophobic surface.[1]

The primary utility of HDTS lies in its role as a surface modifier, transforming hydrophilic substrates (like glass, silicon wafers, and metal oxides) into hydrophobic, well-defined interfaces.[1] This capability is exploited in fields ranging from microelectronics to biotechnology.[3]

Molecular Structure and Physicochemical Properties

The precise molecular formula for this compound is C₁₆H₃₃Cl₃Si.[1][4][5] Its structure consists of a central silicon atom tetrahedrally bonded to a hexadecyl chain and three chlorine atoms.

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick representation of the this compound molecule.

The table below summarizes the key physicochemical properties of this compound, which are critical for its handling, storage, and application.

| Property | Value | Source(s) |

| IUPAC Name | trichloro(hexadecyl)silane | [2] |

| Synonyms | Hexadecyltrichlorosilane, Cetyltrichlorosilane | [2][5][6] |

| CAS Number | 5894-60-0 | [1][4][5][7] |

| Molecular Formula | C₁₆H₃₃Cl₃Si | [1][4][5] |

| Molecular Weight | 359.88 g/mol | [1][5] |

| Appearance | Colorless to pale yellow clear liquid | [1][2] |

| Density | ~1.0 g/mL at 20°C | [1][4][5] |

| Boiling Point | 202-203 °C at 10 mmHg | [1][5] |

| Melting Point | >20 °C | [4][5] |

| Flash Point | ~146-170 °C | [5][8] |

| Reactivity | Reacts violently with water, moisture, and protic solvents | [2][9][10] |

The Mechanism of Self-Assembled Monolayer (SAM) Formation

The "self-assembly" process is a sophisticated, multi-step reaction that transforms a disordered solution of HDTS molecules into a highly structured, covalently bonded monolayer. The driving force is the formation of stable siloxane bonds (Si-O-Si) with the substrate and between adjacent molecules.[11] This process requires a hydroxylated surface (i.e., a surface populated with -OH groups), such as the native oxide layer on a silicon wafer.

The mechanism can be broken down into three primary stages:

-

Hydrolysis: The process is initiated by the reaction of the trichlorosilyl headgroup with trace amounts of water present on the substrate surface or in the solvent. Each Si-Cl bond is replaced by a Si-OH bond, releasing hydrogen chloride (HCl) as a byproduct. This step transforms the HDTS into a highly reactive silanetriol intermediate.[12]

-

Surface Condensation (Anchoring): The newly formed silanetriol (-Si(OH)₃) headgroups then react with the hydroxyl groups (-M-OH) on the substrate surface. This condensation reaction forms a strong, covalent Si-O-M bond (where M is typically Si from the substrate), firmly anchoring the molecule to the surface.

-

Lateral Cross-linking (Polymerization): Simultaneously, the silanol headgroups of adjacent, anchored molecules react with each other. This lateral condensation forms a network of strong, cross-linked Si-O-Si bonds. This polymerization is crucial for the formation of a dense, stable, and robust monolayer. The hydrophobic alkyl tails, driven by van der Waals interactions, pack together in a quasi-crystalline arrangement.[13]

Diagram: Mechanism of HDTS SAM Formation on a Silicon Oxide Surface

Caption: Step-by-step workflow for creating an HDTS SAM via solution-phase deposition.

Validation: Characterizing the Monolayer

A protocol is only as good as its validation. The following techniques are essential for confirming the successful formation of a high-quality HDTS monolayer.

| Characterization Technique | Purpose | Expected Result for High-Quality HDTS SAM |

| Static Water Contact Angle | Measures surface hydrophobicity. A direct indicator of monolayer presence and packing density. | 105° - 115°. A high contact angle indicates a dense, well-ordered hydrophobic surface. [14][15] |

| Ellipsometry | Measures the thickness of the thin film with sub-nanometer precision. | ~2.0 - 2.6 nm. This corresponds to the theoretical length of the C16 chain, confirming a monolayer. [14][15] |

| Atomic Force Microscopy (AFM) | Images the surface topography at the nanoscale. | A very smooth surface with low root-mean-square (RMS) roughness (<0.5 nm). Should be free of large aggregates. [14][15] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition of the surface. | Presence of Si, C, and O peaks. A significant reduction or absence of the Cl peak confirms complete hydrolysis and reaction. [16] |

Safety and Handling of this compound

As a Senior Application Scientist, I must stress that scientific integrity begins with safety. This compound is a hazardous chemical that demands respect and proper handling.

-

Corrosivity: It is highly corrosive and causes severe skin burns and eye damage. [7][10]* Reactivity with Water: It reacts violently with water and moisture to produce corrosive hydrogen chloride (HCl) gas. [2][9]This reaction is exothermic. All handling should be done under inert, anhydrous conditions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. [7][8]Work must be performed in a well-ventilated chemical fume hood. [8]* Storage: Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a cool, dry, dark place away from incompatible materials like acids, alcohols, and oxidizing agents. [8][10]

References

-

Chemsrc. (n.d.). hexadecyltrichlorosilane | CAS#:5894-60-0. Retrieved January 16, 2026, from [Link]

-

ChemBK. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

Macsen Labs. (n.d.). n-Octadecyltrichlorosilane: Versatile Coating Agent for Industrial Applications. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Trichlorohexadecylsilane. Retrieved January 16, 2026, from [Link]

-

Gelest. (n.d.). HEXADECYLTRICHLOROSILANE, 95%. Retrieved January 16, 2026, from [Link]

- Patrone, L., et al. (2012). Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers. RSC Publishing.

- Vidu, R., et al. (2011). Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography. PubMed Central.

- Sung, M. M., et al. (2009). Self-assembly of octadecyltrichlorosilane monolayers on silicon-based substrates by chemical vapor deposition.

-

PubChem. (n.d.). Hexyltrichlorosilane. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Different steps involving the mechanism of SAM formation of hydrated.... Retrieved January 16, 2026, from [Link]

- Atay, N. E., et al. (2008). Characterization of octadecyltrichlorosilane self-assembled monolayers on silicon (100) surface.

-

ResearchGate. (n.d.). Formation mechanism of SAM on the hydroxylized silicon substrate. Retrieved January 16, 2026, from [Link]

- Byrne, C. M., et al. (2010). Epoxysilane Oligomer for Protective Coatings.

- Vidu, R., et al. (2011). Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography. Beilstein Journal of Nanotechnology.

- Gelest, Inc. (2008).

-

Gelest, Inc. (n.d.). HEXADECYLTRIMETHOXYSILANE. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Trichlorosilane. Retrieved January 16, 2026, from [Link]

-

Gelest, Inc. (n.d.). Self-Assembled Monolayers (SAMs). Retrieved January 16, 2026, from [Link]

- Gelest, Inc. (n.d.).

- Sung, M. M., et al. (2006). Self-assembled octadecyltrichlorosilane monolayer formation on a highly hydrated silica film.

- Wacker Chemie AG. (n.d.).

- Sung, M. M., et al. (2004). Growth kinetics and morphology of self-assembled monolayers formed by contact printing 7-octenyltrichlorosilane and octadecyltrichlorosilane on Si(100) wafers. PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Trichlorohexadecylsilane | C16H33Cl3Si | CID 22184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Self-Assembled Monolayers | [gelest.com]

- 4. hexadecyltrichlorosilane | CAS#:5894-60-0 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. This compound MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. HEXADECYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

synthesis pathways for n-Hexadecyltrichlorosilane

An In-Depth Technical Guide to the Synthesis of n-Hexadecyltrichlorosilane

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the primary (HCTS), a key organosilane compound widely utilized for creating hydrophobic self-assembled monolayers (SAMs) on various substrates. The long hexadecyl chain imparts significant non-polar characteristics, making it invaluable for applications in surface modification, nanotechnology, and as a coupling agent.[1][2] This document is intended for researchers and chemical development professionals, offering not just procedural steps but also the underlying chemical principles and field-proven insights that govern reaction outcomes.

Introduction to this compound

This compound (C₁₆H₃₃SiCl₃) is a colorless to yellow liquid characterized by a pungent odor.[3] Its molecular structure consists of a long C16 alkyl chain attached to a silicon atom, which is in turn bonded to three chlorine atoms. This trifunctional silane is highly reactive, particularly with hydroxyl groups present on the surfaces of materials like silica, glass, and metal oxides.[4] The trichlorosilyl group readily hydrolyzes in the presence of moisture to form reactive silanol groups (-Si(OH)₃), which then condense with surface hydroxyls to form stable, covalent Si-O-Si bonds.[1] This process results in a densely packed, hydrophobic monolayer that dramatically alters surface energy.[4]

However, its high reactivity also presents significant handling challenges. HCTS reacts violently with water, steam, or moist air, releasing heat and toxic, corrosive fumes of hydrogen chloride (HCl).[5][6] This reactivity necessitates stringent anhydrous conditions during both synthesis and application.

Core Synthesis Pathways: A Strategic Overview

The formation of the silicon-carbon bond is the central challenge in synthesizing HCTS. Historically, the Grignard reaction was a foundational method.[7] However, for industrial-scale and high-purity applications, catalytic hydrosilylation has become the dominant and more efficient pathway. A third, though less common for this specific compound, is the "Direct Process."

| Pathway | Core Reaction | Key Advantages | Key Challenges |

| Hydrosilylation | 1-Hexadecene + Trichlorosilane | High atom economy, high yield, clean reaction (anti-Markovnikov addition), good for industrial scale. | Requires a catalyst (typically platinum-based), potential for side reactions if impurities are present. |

| Grignard Synthesis | Hexadecylmagnesium Halide + Silicon Tetrachloride | Versatile, well-established laboratory method. | Stoichiometric use of magnesium, stringent anhydrous conditions required, lower atom economy, potential for Wurtz coupling byproducts. |

| Direct Process | Hexadecyl Chloride + Silicon Metal | Potentially the most cost-effective for large volumes. | High temperatures and pressures required, complex product mixture requiring extensive purification, catalyst optimization is critical. |

Pathway I: Hydrosilylation of 1-Hexadecene

Hydrosilylation is the preferred industrial method for producing alkyltrichlorosilanes. It involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond.[8] For HCTS, this involves the reaction of 1-hexadecene with trichlorosilane (HSiCl₃).[9]

Reaction Mechanism: The Chalk-Harrod Cycle

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[8] This catalytic cycle ensures a clean, anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the alkene.

-

Oxidative Addition : The Si-H bond of trichlorosilane adds to the platinum(0) catalyst, oxidizing it to a platinum(II) hydride complex.

-

Olefin Coordination : The alkene (1-hexadecene) coordinates to the platinum(II) complex.

-

Migratory Insertion : The alkene inserts into the Pt-H bond. This insertion is regioselective, with the platinum typically adding to the terminal carbon to form the more stable primary alkyl intermediate.

-

Reductive Elimination : The desired this compound is eliminated from the complex, regenerating the platinum(0) catalyst to continue the cycle.

// Nodes Pt0 [label="Pt(0) Catalyst"]; HSiCl3 [label="HSiCl₃ (Trichlorosilane)", shape=ellipse, fillcolor="#FFFFFF"]; Hexadecene [label="1-Hexadecene", shape=ellipse, fillcolor="#FFFFFF"]; Pt_Complex [label="Oxidative Addition\nIntermediate\n(H)Pt(II)(SiCl₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkene_Coord [label="Alkene Coordination\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insertion [label="Migratory Insertion\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound\n(C₁₆H₃₃SiCl₃)", shape=ellipse, fillcolor="#FFFFFF"]; Regen_Pt0 [label="Pt(0) Catalyst"];

// Edges HSiCl3 -> Pt0 [label="+ HSiCl₃"]; Pt0 -> Pt_Complex [label="Oxidative\nAddition"]; Hexadecene -> Alkene_Coord [label="+ C₁₆H₃₂"]; Pt_Complex -> Alkene_Coord; Alkene_Coord -> Insertion [label="Migratory\nInsertion"]; Insertion -> Product [label="Reductive\nElimination", dir=back]; Product -> Regen_Pt0 [style=invis]; // Helper for layout Insertion -> Regen_Pt0 [label="Regenerates\nCatalyst"]; Regen_Pt0 -> Pt0 [style=dashed, constraint=false, label="Catalytic Cycle"]; } axdot Caption: The Chalk-Harrod mechanism for hydrosilylation.

Experimental Protocol

Causality Note: This protocol is designed for a laboratory scale. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of trichlorosilane and the final product.[5]

-

Apparatus Setup : Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas bubbler outlet), a dropping funnel, and a thermometer. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen.

-

Reagent Charging : Charge the flask with 1-hexadecene (1.0 eq) and a platinum catalyst. Common choices include Speier's catalyst (H₂PtCl₆ in isopropanol) or Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), typically at a concentration of 10-50 ppm relative to the alkene.

-

Initiation : Begin stirring and gently heat the flask to approximately 50-60°C.

-

Silane Addition : Add trichlorosilane (1.05-1.1 eq) dropwise from the dropping funnel. The slight excess of trichlorosilane helps to ensure complete conversion of the alkene. The reaction is exothermic; control the addition rate to maintain the temperature below 80-90°C.

-

Reaction Monitoring : After the addition is complete, maintain the reaction mixture at 60-70°C for 2-4 hours. The progress can be monitored by FT-IR (disappearance of the C=C stretch and Si-H stretch) or GC-MS.

-

Purification : Upon completion, cool the reaction mixture to room temperature. The crude product is purified by fractional vacuum distillation. The excess trichlorosilane (B.P. 31.8°C) distills first, followed by the this compound product at a higher temperature under reduced pressure.

Pathway II: Grignard Synthesis

The Grignard reaction is a classic organometallic method for forming C-C bonds and can be adapted for Si-C bond formation.[10] It involves the reaction of an organomagnesium halide (Grignard reagent) with a silicon halide, such as silicon tetrachloride (SiCl₄).[3]

Reaction Mechanism

The synthesis is a two-step process. First, the Grignard reagent, hexadecylmagnesium bromide, is prepared from 1-bromohexadecane and magnesium metal. This reagent acts as a potent nucleophile.[11] In the second step, this nucleophile attacks the electrophilic silicon atom of SiCl₄, displacing a chloride ion.

-

Step 1 : C₁₆H₃₃Br + Mg → C₁₆H₃₃MgBr (in anhydrous ether)

-

Step 2 : C₁₆H₃₃MgBr + SiCl₄ → C₁₆H₃₃SiCl₃ + MgBrCl

Causality Note: Anhydrous ether (typically diethyl ether or THF) is critical. It serves not only as a solvent but also stabilizes the Grignard reagent through coordination.[7][11] Any trace of water will protonate and destroy the Grignard reagent. A large excess of SiCl₄ is used to minimize the formation of di- and tri-substituted products (e.g., (C₁₆H₃₃)₂SiCl₂).

Experimental Protocol

-

Grignard Reagent Preparation :

-

Place magnesium turnings (1.1 eq) in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Prepare a solution of 1-bromohexadecane (1.0 eq) in anhydrous ether in a dropping funnel.

-

Add a small amount of the bromide solution to the magnesium. Once the reaction begins (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After addition, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silicon Tetrachloride :

-

In a separate, larger flame-dried flask, prepare a solution of silicon tetrachloride (SiCl₄, 4-5 eq) in anhydrous ether and cool it to 0°C in an ice bath. The large excess favors monosubstitution.

-

Slowly add the prepared Grignard reagent to the cold SiCl₄ solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

-

Workup and Purification :

-

The resulting slurry contains the product and magnesium salts. Remove the salts by filtration under an inert atmosphere.

-

Wash the filtered salts with fresh anhydrous ether to recover any trapped product.

-

Combine the filtrates and remove the ether solvent by distillation at atmospheric pressure.

-

Purify the remaining crude product by fractional vacuum distillation.

-

Pathway III: The Direct Process (Rochow-Müller Synthesis)

The Direct Process is a cornerstone of industrial organosilane production, typically used for manufacturing methylchlorosilanes.[12] It involves passing an organic halide vapor over heated, catalyst-containing silicon metal.[13]

-

General Reaction : 2 R-Cl + Si --(Cu catalyst, ~300°C)--> R₂SiCl₂ (major) + other RₙSiCl₄₋ₙ

Adapting this process for HCTS would involve reacting hexadecyl chloride with silicon metal. However, this route is challenging for long-chain alkyl halides due to the high temperatures required, which can cause decomposition of the alkyl chain. The product mixture is also complex, containing various alkylchlorosilanes and requiring significant purification. While theoretically possible and potentially very cost-effective at a massive scale, it is not a common or practical method for producing specialty silanes like HCTS.

Purification and Safety

Purification

Regardless of the synthesis pathway, the final purification step is almost always fractional distillation under reduced pressure.[14] This is necessary to separate the HCTS product from:

-

Unreacted starting materials (e.g., 1-hexadecene, trichlorosilane, SiCl₄).

-

Solvents (e.g., ether, THF).

-

Byproducts (e.g., di- and tri-alkylated silanes, isomers from hydrosilylation).

The apparatus must be dry and operated under vacuum to lower the boiling point and prevent thermal degradation.

Safety Considerations

This compound is a hazardous material that must be handled with extreme care in a well-ventilated fume hood.[15]

-

Corrosivity : It is corrosive to skin, eyes, and the respiratory tract.[6] Contact causes severe burns.[15]

-

Water Reactivity : It reacts violently with moisture to produce corrosive HCl gas.[5] All handling and storage must be under strictly anhydrous conditions.[16]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger quantities, respiratory protection may be necessary.[15]

Conclusion

The synthesis of this compound is dominated by the hydrosilylation of 1-hexadecene with trichlorosilane. This method offers high yields, excellent regioselectivity, and scalability, making it the preferred choice for both laboratory and industrial production. The Grignard synthesis remains a viable, albeit more classical, laboratory-scale alternative but is hampered by lower atom economy and the need for stoichiometric magnesium. The Direct Process , while fundamental to the silane industry, is not practical for this specific long-chain silane due to harsh reaction conditions. A thorough understanding of the mechanisms, protocols, and stringent safety requirements is essential for the successful and safe synthesis of this important surface modification agent.

References

- Hydrosilylation of 1-alkenes with dichlorosilane. (n.d.). Die Makromolekulare Chemie, 193(10), 2505-2514.

- Grignard Reagent Reaction: Synthesis & Mechanism. (n.d.). PraxiLabs.

- Hydrophobicity-Hydrophilicty and Silane Surface Modification. (2008). Gelest, Inc.

- HEXADECYLTRICHLOROSILANE. (n.d.). CAMEO Chemicals - NOAA.

- Trichlorohexadecylsilane. (2025). PubChem.

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- Marciniec, B. (Ed.). (n.d.). Comprehensive Handbook on Hydrosilylation. Elsevier.

- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.

- Arkles, B. (n.d.). GRIGNARD REAGENTS AND SILANES. Gelest, Inc.

- US Patent 2,872,471A. (1959). Preparation of alkyl silanes by the grignard reaction employing cyclic ethers. Google Patents.

- Hexadecyltrichlorosilane. (n.d.). Haz-Map.

- Application Notes and Protocols for Hydrosilylation Reactions: A Detailed Examination of Trichlorosilane. (2025). Benchchem.

- Hydrosilylation of Alkenes. (2021). Chemistry LibreTexts.

- Kurjata, J., & Szafert, S. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Materials, 16(4), 1633.

- European Patent EP 0107784 B1. (1986). Purification of chlorosilanes. Google Patents.

- Trichlorosilane. (n.d.). Wikipedia.

- Catalytic hydrosilylation of 1‐hexene with phenylsilane at ambient... (n.d.). ResearchGate.

- Surface Modification with Silanes: Enhancing Inorganic Materials. (2026). BOC Sciences.

- Rao, A. V., Kalesh, R. R., & Haranath, D. (2007). Surface chemical modification of silica aerogels using various alkyl-alkoxy/chloro silanes. Journal of Porous Materials, 14(1), 97-105.

- This compound CAS 5894-60-0. (n.d.). SincereChemical.

- Jarkin, V. N., Kisarin, O. A., & Kritskaya, T. V. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1: Direct synthesis. Modern Electronic Materials, 7(1), 1-10.

- Trichlorosilane. (n.d.). Organic Chemistry Portal.

- Chinese Patent CN103466633A. (2013). Method for purifying trichlorosilane. Google Patents.

- US Patent Application US20120148471A1. (2012). Method for purifying chlorosilane. Google Patents.

- N-Octadecyltrimethoxysilane: Your Key to Enhanced Surface Modification & Bonding. (n.d.). Chemcon.

- Lung, C. Y. K., & Matinlinna, J. P. (2012). Silanes for adhesion promotion and surface modification. In K. Moriguchi & S. Utagawa (Eds.), Silane: Chemistry, Applications and Performance (pp. 87-109). Nova Science Publishers.

- Koinuma, H., & Manabe, T. (1998). Surface and gas phase reactions induced in a trichlorosilane–SiHx system for silicon film deposition. Thin Solid Films, 322(1-2), 115-120.

- HEXADECYLTRICHLOROSILANE, 95%. (2024). Safety Data Sheet. Gelest.

- This compound MSDS/SDS. (n.d.). Fisher Scientific.

Sources

- 1. nbinno.com [nbinno.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Trichlorohexadecylsilane | C16H33Cl3Si | CID 22184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gelest.com [gelest.com]

- 5. HEXADECYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Hexadecyltrichlorosilane - Hazardous Agents | Haz-Map [haz-map.com]

- 7. gelest.com [gelest.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. praxilabs.com [praxilabs.com]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. CN103466633A - Method for purifying trichlorosilane - Google Patents [patents.google.com]

- 15. This compound MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 16. s3.amazonaws.com [s3.amazonaws.com]

physical and chemical characteristics of n-Hexadecyltrichlorosilane

An In-depth Technical Guide to n-Hexadecyltrichlorosilane: Properties, Reactivity, and Applications in Surface Modification

Introduction

This compound (HDTS), a prominent member of the organosilane family, is a molecule of significant interest to researchers and scientists, particularly in the fields of materials science, nanotechnology, and drug development. Its defining feature is its bifunctional nature: a reactive trichlorosilyl headgroup and a long, non-polar hexadecyl alkyl chain. This unique structure allows HDTS to spontaneously form highly ordered, one-molecule-thick layers known as self-assembled monolayers (SAMs) on various hydroxylated surfaces.[1] These SAMs provide a robust and precise method for tuning surface properties, such as wettability, adhesion, and biocompatibility, making HDTS an invaluable tool for creating well-defined interfaces for advanced applications.[2] This guide offers a comprehensive exploration of the core physical and chemical characteristics of HDTS, its mechanism of self-assembly, and field-proven protocols for its application and characterization.

Part 1: Physicochemical Characteristics

The utility and handling of this compound are dictated by its fundamental physical and chemical properties. It is a colorless to pale yellow liquid with a pungent odor, characteristic of chlorosilanes which readily react with atmospheric moisture.[3][4] Extreme caution is warranted when handling this compound, as it is corrosive and reacts violently with water to produce hydrochloric acid (HCl) gas.[4][5]

Core Properties Summary

A summary of the key physicochemical properties of this compound is presented below for quick reference. These values are critical for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 5894-60-0 | [6][7][8] |

| Molecular Formula | C₁₆H₃₃Cl₃Si | [3][6][9] |

| Molecular Weight | 359.88 g/mol | [7][9] |

| Appearance | Colorless to pale yellow liquid | [9][10] |

| Density | ~0.992 - 1.01 g/mL at 20-25 °C | [3][7][11] |

| Boiling Point | 202-203 °C at reduced pressure (~1.3 kPa) | [7][11] |

| Melting Point | >20 °C | [6][7] |

| Flash Point | >110 °C (typically 146-154 °C) | [7][10][11] |

| Refractive Index (n₂₀/D) | ~1.458 | [3][7] |

| Solubility | Soluble in anhydrous organic solvents (e.g., toluene, hexane); hydrolyzes in water. | [10] |

Safety and Handling

Due to its high reactivity, this compound is classified as a corrosive material that causes severe skin burns and eye damage.[8][12] It is extremely sensitive to moisture and will fume in air as it reacts with humidity to release corrosive HCl gas.[4][12]

Key Handling Protocols:

-

Inert Atmosphere: All handling and storage must be conducted under a dry, inert atmosphere, such as nitrogen or argon, to prevent degradation.[10][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work should be performed in a well-ventilated fume hood.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from moisture and incompatible materials like alcohols and oxidizing agents.[10][11]

-

Spill Management: Do not use water to clean up spills. Use dry sand or another non-combustible absorbent material.[4]

Part 2: Chemical Reactivity and the Self-Assembly Mechanism

The transformative capability of HDTS lies in the chemistry of its trichlorosilyl headgroup. This group serves as a robust anchor, enabling the covalent attachment of the molecule to surfaces rich in hydroxyl (-OH) groups, such as silicon dioxide (SiO₂), glass, and mica. The process is a sophisticated, multi-step reaction that results in a densely packed, crystalline-like monolayer.

The Causality of SAM Formation:

-

Hydrolysis: The process is initiated by the presence of a thin layer of adsorbed water on the substrate surface. The trichlorosilyl group rapidly hydrolyzes, replacing the chlorine atoms with hydroxyl groups to form an intermediate, reactive silanetriol (R-Si(OH)₃). The release of HCl is a byproduct of this step.[4]

-

Condensation & Covalent Bonding: The newly formed silanetriol is highly reactive. It condenses with the hydroxyl groups on the substrate surface, forming strong, stable siloxane (Si-O-Substrate) bonds. This step covalently grafts the molecule to the surface.

-

Intermolecular Cross-linking: Simultaneously, adjacent silanetriol molecules condense with each other, forming a network of intermolecular siloxane (Si-O-Si) bonds. This cross-linking provides lateral stability and robustness to the monolayer.[1]

-

Van der Waals Ordering: The long, sixteen-carbon alkyl chains are the driving force for the high degree of order within the monolayer. Through cooperative van der Waals interactions, the chains align themselves, typically with a slight tilt angle, into a tightly packed, quasi-crystalline arrangement. This ordering minimizes free energy and results in a dense, hydrophobic surface.[13]

The quality of the resulting SAM is highly dependent on reaction conditions such as humidity, temperature, and solvent purity, as these factors influence the kinetics of the hydrolysis and condensation reactions.[13][14]

Part 3: Experimental Protocol for SAM Formation

This section provides a self-validating, field-proven protocol for the deposition of an HDTS SAM on a silicon wafer with a native oxide layer. The rationale behind each step is explained to ensure reproducibility and high-quality results.

Step 1: Substrate Preparation (Cleaning and Hydroxylation)

Causality: The entire process hinges on the presence of a pristine, chemically active surface. The substrate must be free of organic contaminants and possess a high density of surface hydroxyl groups to act as nucleation sites for silane attachment.

Methodology:

-

Degreasing: Sonicate the silicon wafer substrate in sequential baths of acetone and isopropanol for 10-15 minutes each to remove gross organic contamination.

-

Drying: Dry the substrate under a stream of dry nitrogen gas.

-

Hydroxylation (Piranha Etch - EXTREME CAUTION ):

-

Prepare Piranha solution by slowly adding hydrogen peroxide (H₂O₂, 30%) to sulfuric acid (H₂SO₄, 98%) in a 1:3 volume ratio in a glass container. Warning: This is a highly exothermic and dangerous reaction. Always add peroxide to acid.

-

Immerse the cleaned substrate in the hot Piranha solution (~80 °C) for 30-45 minutes. This step removes residual organics and generates a dense layer of hydroxyl groups.

-

-

Rinsing and Final Drying:

-

Thoroughly rinse the substrate with copious amounts of deionized water (18 MΩ·cm).

-

Dry the substrate again with nitrogen and immediately transfer it to the deposition chamber or desiccator to prevent recontamination. The surface is now highly hydrophilic and activated.

-

Step 2: Silanization (Solution-Phase Deposition)

Causality: The deposition must be performed in an anhydrous environment to prevent premature polymerization of HDTS in the solution, which leads to the formation of aggregates that deposit non-uniformly on the surface. Anhydrous solvent ensures the reaction is confined to the substrate-liquid interface.

Methodology:

-

Prepare Silane Solution: In a glovebox or under an inert atmosphere, prepare a ~1-5 mM solution of this compound in an anhydrous solvent, such as toluene or hexane.

-

Substrate Immersion: Immerse the freshly hydroxylated substrate into the silane solution. The reaction vessel should be sealed to maintain the inert atmosphere.

-

Deposition Time: Allow the deposition to proceed for 1-2 hours at room temperature. The long alkyl chains will begin to self-organize during this time.[14]

-

Rinsing: Remove the substrate from the silane solution and rinse it thoroughly with fresh anhydrous solvent (e.g., toluene, then isopropanol) to remove any non-covalently bonded (physisorbed) molecules.

Step 3: Post-Deposition Curing

Causality: A final annealing or curing step provides the thermal energy required to drive the lateral cross-linking of adjacent silane molecules and promote the desorption of any trapped solvent, resulting in a more ordered and stable monolayer.

Methodology:

-

Annealing: Place the rinsed substrate in an oven and bake at 110-120 °C for 30-60 minutes.

-

Final Cleaning: After cooling, sonicate briefly in a solvent like chloroform or hexane to remove any remaining unbound aggregates.

-

Storage: Store the coated substrate in a clean, dry environment (e.g., a desiccator).

Part 4: Characterization of this compound SAMs

Verifying the formation and quality of the SAM is a critical final step. A combination of techniques is typically employed to assess different aspects of the monolayer, from surface energy to physical thickness and morphology.

| Characterization Technique | Principle | Key Information Provided |

| Contact Angle Goniometry | Measures the angle a liquid droplet (typically water) makes with the surface. | Surface Energy/Wettability: A high water contact angle (>105-110°) indicates a hydrophobic surface, confirming the successful formation of a dense, well-ordered monolayer with the hexadecyl chains oriented outwards.[13] |

| Ellipsometry | Measures the change in polarization of light upon reflection from the surface. | Monolayer Thickness: Provides a precise measurement of the SAM thickness, which should be consistent with the theoretical length of the HDTS molecule (~2.0-2.5 nm), confirming monolayer coverage.[13] |

| Atomic Force Microscopy (AFM) | A high-resolution scanning probe technique that maps surface topography. | Surface Morphology & Uniformity: Visualizes the surface at the nanoscale, allowing for the assessment of monolayer uniformity, the presence of defects (pinholes), or aggregates.[14] |

| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states of the surface. | Elemental Composition: Confirms the presence of Silicon (Si), Carbon (C), and Oxygen (O) and the absence of Chlorine (Cl), verifying the completion of the hydrolysis and condensation reactions. |

Part 5: Applications in Research and Drug Development

The ability to create well-defined, robust, and reproducible surfaces makes HDTS SAMs a powerful platform technology in both fundamental research and applied sciences like drug development.

-

Controlling Protein and Cell Interactions: In biomedical research, surfaces coated with HDTS SAMs provide a model hydrophobic interface. They are used to study the mechanisms of protein adsorption, denaturation, and cell adhesion, which are critical processes in biocompatibility and medical implant performance.[2]

-

Biosensors and Diagnostics: HDTS can serve as a foundational layer for building more complex surface architectures. While hydrophobic itself, it can be part of a mixed monolayer system to immobilize capture probes (like antibodies or DNA) for highly sensitive biosensing applications.[2]

-

Drug Delivery and Formulation: Understanding the interaction of drug molecules with hydrophobic surfaces is crucial for formulation and delivery. HDTS-coated substrates can be used in high-throughput screening assays to assess the hydrophobicity and membrane permeability of drug candidates.

-

Nanotechnology and Microfluidics: HDTS SAMs are widely used as anti-stiction coatings in Micro-Electro-Mechanical Systems (MEMS) to prevent device failure.[1] In microfluidics, they create hydrophobic channels that control fluid flow and reduce non-specific binding of analytes.

By providing a simple yet powerful method for molecular-level surface engineering, this compound continues to be an enabling tool for innovation across multiple scientific disciplines.

References

-

Title: hexadecyltrichlorosilane | CAS#:5894-60-0 | Chemsrc Source: Chemsrc URL: [Link]

-

Title: this compound - Physico-chemical Properties Source: ChemBK URL: [Link]

-

Title: this compound Supplier & Manufacturer | CAS 5894-60-0 Source: Alchemist-chem URL: [Link]

-

Title: Trichlorohexadecylsilane | C16H33Cl3Si | CID 22184 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Hexadecyltrichlorosilane - Hazardous Agents Source: Haz-Map URL: [Link]

-

Title: HEXADECYLTRIMETHOXYSILANE, 92% Source: Gelest, Inc. URL: [Link]

-

Title: HEXADECYLTRICHLOROSILANE, 95% - Safety Data Sheet Source: Gelest, Inc. via Amazon S3 URL: [Link]

-

Title: Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers Source: RSC Publishing URL: [Link]

-

Title: Trichlorooctadecylsilane | C18H37Cl3Si | CID 8157 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Self-Assembled Monolayers (SAMs) Source: Gelest, Inc. URL: [Link]

-

Title: Growth kinetics and morphology of self-assembled monolayers formed by contact printing 7-octenyltrichlorosilane and octadecyltrichlorosilane on Si(100) wafers Source: PubMed, National Library of Medicine URL: [Link]

Sources

- 1. Self-Assembled Monolayers | [gelest.com]

- 2. ossila.com [ossila.com]

- 3. Trichlorohexadecylsilane | C16H33Cl3Si | CID 22184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HEXADECYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Hexadecyltrichlorosilane - Hazardous Agents | Haz-Map [haz-map.com]

- 6. hexadecyltrichlorosilane | CAS#:5894-60-0 | Chemsrc [chemsrc.com]

- 7. chembk.com [chembk.com]

- 8. This compound MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 9. This compound | 5894-60-0 [m.chemicalbook.com]

- 10. This compound Supplier & Manufacturer | CAS 5894-60-0 | High Purity C16H35Cl3Si for Surface Modification – Properties, Applications, Safety Data [njalchemist.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Growth kinetics and morphology of self-assembled monolayers formed by contact printing 7-octenyltrichlorosilane and octadecyltrichlorosilane on Si(100) wafers - PubMed [pubmed.ncbi.nlm.nih.gov]

n-Hexadecyltrichlorosilane reaction with water and moisture

An In-depth Technical Guide to the Reaction of n-Hexadecyltrichlorosilane with Water and Moisture for Surface Modification

Introduction

This compound (HDTS) is a long-chain organosilane of significant interest in materials science, nanotechnology, and biomedical research. Its utility lies in its ability to form robust, highly ordered, and covalently bound self-assembled monolayers (SAMs) on a variety of hydroxylated surfaces, such as silicon wafers, glass, and quartz. These monolayers dramatically alter the surface properties of the substrate, most notably rendering them hydrophobic (water-repellent).

This guide, intended for researchers and professionals in scientific and drug development fields, provides an in-depth exploration of the core chemical reactions between HDTS and water. Understanding and controlling this reaction is paramount, as the presence of water is a double-edged sword: it is essential for the desired surface reaction to occur, yet an excess or uncontrolled presence leads to detrimental, off-target reactions that compromise the quality of the final monolayer. We will delve into the reaction mechanism, the kinetics of SAM formation, detailed experimental protocols for achieving high-quality surfaces, and the relevance of these modified surfaces in advanced applications.

Section 1: The Core Chemistry: Hydrolysis and Condensation

The fundamental chemistry governing the formation of an HDTS monolayer is a two-step process initiated by water. The reactive center of the HDTS molecule is the trichlorosilyl (-SiCl₃) headgroup. This group reacts vigorously with even trace amounts of water, making environmental control a critical experimental parameter.[1]

Step 1: Hydrolysis

The process begins with the hydrolysis of the silicon-chlorine bonds. A water molecule attacks the silicon atom, leading to the displacement of a chloride ion and the formation of a silanol group (-Si-OH). This reaction occurs sequentially for all three Si-Cl bonds. The displaced chloride ions react with protons from water to form hydrogen chloride (HCl) as a primary byproduct.[2][3] The reaction is highly exothermic and proceeds rapidly.[1]

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

Step 2: Condensation

Once silanols are formed, they undergo condensation reactions. This can occur in two ways:

-

Intermolecular Condensation: Two adjacent silanol molecules on the substrate surface react to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. This is the crucial step for creating a cross-linked, polymeric network on the surface.

-

Surface Condensation: A silanol group on the HDTS molecule reacts with a hydroxyl group (-OH) on the substrate surface (e.g., the native oxide layer of a silicon wafer) to form a covalent Si-O-Si bond, anchoring the molecule to the surface.

These condensation reactions are what ultimately create the robust, covalently attached monolayer.[4] However, if hydrolysis and condensation occur uncontrollably in solution (due to excess moisture), HDTS molecules will polymerize into three-dimensional aggregates of polysiloxanes.[5][6] These aggregates can deposit onto the surface, resulting in a rough, disordered, and poorly functionalized film.[6]

The liberation of hydrochloric acid is also a significant factor.[1][7] It can catalyze the condensation reactions but may also etch or damage sensitive substrates. Proper rinsing following deposition is critical to remove HCl and any unreacted or physisorbed molecules.

Section 2: Kinetics and Environmental Control

The formation of a high-quality SAM is a kinetically controlled process.[8][9] The overall rate and outcome are profoundly influenced by environmental factors, primarily the concentration of water (humidity) and temperature.

The process generally follows two main phases: an initial, rapid adsorption of molecules to the surface, followed by a much slower reorganization phase where the alkyl chains orient themselves into a densely packed, quasi-crystalline structure.[8]

Influence of Humidity: The concentration of water is the most critical parameter.

-

Low Humidity (<20% RH): Insufficient water is available for complete hydrolysis. This leads to slow, incomplete monolayer formation with significant voids and defects.[5]

-

Optimal Humidity (30-50% RH): A thin layer of adsorbed water on the substrate provides the ideal environment for the reaction to be confined to the surface. This promotes the formation of a uniform, well-ordered monolayer.[10][11]

-

High Humidity (>60% RH): Excess water in the solvent or atmosphere promotes bulk polymerization of HDTS before the molecules can assemble on the surface.[5][6] This results in the deposition of polysiloxane aggregates, leading to a rough and disordered film.[6]

Influence of Temperature: Temperature affects the reaction kinetics and the final ordering of the monolayer. Studies have shown that monolayer growth can surprisingly be slower at 20°C than at 11°C, suggesting a complex relationship between temperature, molecular mobility, and the thermodynamics of assembly.[10] Generally, deposition is carried out at room temperature, but a post-deposition annealing or curing step (e.g., at 110-120°C) is often employed to drive the condensation reactions to completion and improve the monolayer's stability and order.[12]

| Parameter | Condition | Effect on SAM Quality | Rationale |

| Relative Humidity | Low (<20%) | Poor | Incomplete hydrolysis, slow reaction, patchy coverage.[5] |

| Optimal (30-50%) | High | Sufficient water for surface-confined reaction, promotes ordered monolayer formation.[10] | |

| High (>60%) | Poor | Promotes bulk polymerization, leading to aggregate deposition and surface roughness.[6] | |

| Temperature | Deposition (Room Temp) | Good | Standard condition allowing for controlled adsorption and assembly. |

| Curing (110-120°C) | High | Drives completion of condensation reactions, removes physisorbed water, enhances stability.[12] | |

| Solvent | Anhydrous | High | Minimizes premature hydrolysis and bulk polymerization in solution-phase deposition.[6][12] |

Section 3: Practical Application: Forming High-Quality Self-Assembled Monolayers

Achieving a pristine HDTS monolayer requires meticulous attention to detail, from substrate preparation to the deposition environment. Two primary methods are employed: solution-phase deposition and vapor-phase deposition.

Experimental Protocol 1: Solution-Phase Deposition

This is the most common method for forming HDTS SAMs.

1. Substrate Preparation (Critical Step): a. Clean substrates (e.g., silicon wafers) by sonicating sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.[13] b. Dry the substrates under a stream of high-purity nitrogen gas. c. Generate a fresh, dense layer of hydroxyl (-OH) groups on the surface. This is typically achieved by:

- Piranha Etching: Immerse substrates in a freshly prepared 7:3 mixture of H₂SO₄:H₂O₂ for 30 minutes. (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle only in a fume hood with appropriate personal protective equipment). [13]

- UV/Ozone or Oxygen Plasma: Expose substrates to a UV/Ozone cleaner or an oxygen plasma system for 15-20 minutes. This is a safer and often equally effective alternative.[13] d. Rinse the hydroxylated substrates thoroughly with DI water and dry completely with nitrogen. Substrates must be used immediately.

2. Deposition: a. Prepare a dilute solution of HDTS (typically 1-5 mM) in an anhydrous solvent such as toluene or hexane inside a controlled-humidity glove box or a desiccator.[12] The use of anhydrous solvents is critical to prevent premature reaction. b. Immediately immerse the freshly prepared substrates into the HDTS solution. Seal the container. c. Allow the deposition to proceed for 1 to 24 hours. Longer immersion times generally result in a more ordered and complete monolayer.[12]

3. Post-Deposition Rinsing and Curing: a. Remove the substrates from the deposition solution. b. Rinse thoroughly with fresh anhydrous solvent (e.g., toluene) to remove any non-covalently bonded (physisorbed) molecules. c. Rinse sequentially with isopropanol and DI water. d. Dry the coated substrates with a stream of nitrogen. e. To ensure complete cross-linking and maximize stability, cure the substrates in an oven at 110-120°C for 30-60 minutes.[12]

Experimental Protocol 2: Vapor-Phase Deposition

This method can produce smoother monolayers with fewer aggregates and is useful for coating complex shapes.[6]

1. Substrate Preparation: a. Follow the same cleaning and hydroxylation procedure as in Protocol 1 (Steps 1a-1d).

2. Deposition: a. Place the freshly cleaned substrates inside a vacuum desiccator or a dedicated deposition chamber. b. In a separate small container (e.g., a watch glass), place a small amount (e.g., 100-200 µL) of liquid HDTS. Place this container inside the chamber, ensuring it is not in direct contact with the substrates.[6][12] c. Seal the chamber and apply a vacuum for several minutes to reduce the pressure, which facilitates the vaporization of HDTS and removes excess atmospheric water. d. Close the vacuum valve and leave the substrates exposed to the HDTS vapor for 2-12 hours at room temperature.[12]

3. Post-Deposition Processing: a. Vent the chamber and remove the substrates. b. Rinse and cure the substrates as described in the solution-phase protocol (Steps 3b-3e) to remove physisorbed molecules and complete the cross-linking.

Section 4: Characterization of HDTS Monolayers

Verifying the successful formation and quality of the monolayer is essential. Several surface-sensitive techniques are commonly used.

| Characterization Technique | Parameter Measured | Typical Value for High-Quality HDTS SAM |

| Water Contact Angle Goniometry | Static Water Contact Angle | 105° - 112° |

| Ellipsometry | Monolayer Thickness | ~2.1 - 2.6 nm |

| Atomic Force Microscopy (AFM) | Surface Topography & Roughness | Low RMS roughness (<0.5 nm), uniform surface |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical State | Presence of Si, C, O; absence of Cl post-rinse |

-

Water Contact Angle: A high static water contact angle (>105°) is the primary indicator of a successful, dense hydrophobic monolayer.[6]

-

Ellipsometry: This technique measures the thickness of the film on a reflective substrate. A thickness of ~2.6 nm corresponds to a complete monolayer where the hexadecyl chains are oriented nearly perpendicular to the surface.[14]

-

Atomic Force Microscopy (AFM): AFM provides topographical images of the surface. A high-quality SAM will appear smooth and uniform, while a poor deposition will show aggregates and pinholes.[10][14]

-

X-ray Photoelectron Spectroscopy (XPS): XPS confirms the elemental composition of the surface. A successful coating will show strong carbon and silicon signals. A complete reaction and rinse will be indicated by the absence of a chlorine signal.[6][15]

Section 5: Relevance in Research and Drug Development

The ability to precisely control surface chemistry using HDTS monolayers is highly valuable for drug development professionals. The inert, hydrophobic, and well-defined nature of these surfaces provides a powerful platform for various applications.

-

Biocompatible and Non-Fouling Surfaces: HDTS and other long-chain silane SAMs can create surfaces that resist the non-specific adsorption of proteins and cells. This is critical for medical implants, biosensors, and diagnostic devices to improve their performance and reduce foreign body response.[16]

-

Functionalized Nanoparticles for Drug Delivery: HDTS can be used to modify the surface of silica nanoparticles, creating a hydrophobic shell.[16] This can be a foundational layer for further functionalization or can be used to encapsulate hydrophobic drugs, improving their stability and controlling their release.

-

Platforms for Biosensor Development: By creating a well-defined, inert background, HDTS monolayers allow for the precise patterning of capture molecules (e.g., antibodies, DNA) for highly sensitive and specific biosensors. The non-fouling nature of the background minimizes false-positive signals.

-

Controlling Cell-Surface Interactions: In tissue engineering and cell-based assays, HDTS-modified surfaces can be used to define regions where cells will not adhere, allowing for the creation of cell patterns and co-culture systems that mimic biological environments.

While HDTS itself is primarily used to create an inert hydrophobic layer, its chemistry is foundational. Other organosilanes with different tail groups (e.g., amine, epoxy, or vinyl terminated) utilize the same water-based hydrolysis and condensation chemistry to attach various functionalities to a surface, enabling the direct covalent immobilization of drugs, proteins, or targeting ligands.[17][]

Section 6: Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[7][19] It reacts violently with water and moisture, releasing heat and corrosive hydrogen chloride gas.[1][7][20] Inhalation may cause respiratory irritation.[19]

-

Handling: Always handle HDTS in a chemical fume hood.[19] Wear appropriate personal protective equipment, including nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[21] Avoid all contact with skin and eyes and prevent inhalation of vapors.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[22] Keep away from water, moisture, alcohols, acids, bases, and oxidizing agents.[19][22]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of waste into the sewer system.[7] Spills should be absorbed with an inert material and placed in a chemical waste container.[21]

References

-

HEXADECYLTRICHLOROSILANE, 95% - Safety Data Sheet. (n.d.). Gelest. Retrieved from [Link]

-

Patrone, L., Nysten, B., & Sclavons, M. (2012). Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers. Physical Chemistry Chemical Physics, 14(30), 10566-10575. Retrieved from [Link]

-

Trichlorohexadecylsilane. (n.d.). PubChem. Retrieved from [Link]

-

Das, K., & Sardar, D. (2014). Kinetics of self-assembled monolayer formation on individual nanoparticles. Chemical Communications, 50(79), 11742-11745. Retrieved from [Link]

-

Sung, M. M., & Maboudian, R. (2010). The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. Journal of the Korean Physical Society, 57, 1005-1008. Retrieved from [Link]

-

Schwartz, D. K. (2001). Mechanisms and kinetics of self-assembled monolayer formation. Annual Review of Physical Chemistry, 52, 107-137. Retrieved from [Link]

-

Vega, R. A., et al. (2012). Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography. Beilstein Journal of Nanotechnology, 3, 737-746. Retrieved from [Link]

-

Wang, Y., & Lieberman, M. (2003). Self-assembly of octadecyltrichlorosilane monolayers on silicon-based substrates by chemical vapor deposition. Langmuir, 19(4), 1159-1167. Retrieved from [Link]

-

Schwartz, D. K. (2001). Mechanisms and kinetics of self-assembled monolayer formation. PubMed. Retrieved from [Link]

-

Lee, T. R., & Nuzzo, R. G. (2004). Growth kinetics and morphology of self-assembled monolayers formed by contact printing 7-octenyltrichlorosilane and octadecyltrichlorosilane on Si(100) wafers. Langmuir, 20(26), 11560-11569. Retrieved from [Link]

-

Vega, R. A., et al. (2012). Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography. PubMed Central. Retrieved from [Link]

-

Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256. Retrieved from [Link]

-

Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionalization. (n.d.). Molecular Vista. Retrieved from [Link]

-

Wang, Z., & Wayner, D. D. M. (2010). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Journal of the American Chemical Society, 132(33), 11454–11456. Retrieved from [Link]

-

Ignatyev, I. S., et al. (1999). Theoretical Study of the Reaction Mechanism and Role of Water Clusters in the Gas-Phase Hydrolysis of SiCl4. The Journal of Physical Chemistry A, 103(38), 7579-7588. Retrieved from [Link]

-

Hexadecyltrichlorosilane. (n.d.). Haz-Map. Retrieved from [Link]

- Process for the hydrolysis and condensation of alkyl/aryl-trichlorosilanes. (1979). Google Patents.

-

Characterization of octadecyltrichlorosilane self-assembled monolayers on silicon (100) surface. (2000). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Hybrid Materials Consisting of n-octadecyltriethoxysilane by Using n-Hexadecylamine as Surfactant and Q0 and T0 Cross-Linkers. (2009). PubMed Central. Retrieved from [Link]

-

Trichlorosilane. (n.d.). Wikipedia. Retrieved from [Link]

-

Hydrolysis and Condensation Process. (2023). Silibase Silicone. Retrieved from [Link]

-

Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113636. Retrieved from [Link]

-

Hydrolysis and condensation of silanes in aqueous solutions. (1998). ResearchGate. Retrieved from [Link]

-

The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). AFINITICA. Retrieved from [Link]

-

Synthesis and characterization of hybrid materials consisting of n-octadecyltriethoxysilane by using n-hexadecylamine as surfactant and Q(0) and T(0) cross-linkers. (2009). PubMed. Retrieved from [Link]

-

B.1 Hydrolysis and condensation reactions (SL). (2015). YouTube. Retrieved from [Link]

-

Formation mechanism of SAM on the hydroxylized silicon substrate. (n.d.). ResearchGate. Retrieved from [Link]

-

Ultra-Structural Surface Characteristics of Dental Silane Monolayers. (2024). MDPI. Retrieved from [Link]

-

Effect of humidity on the first steps of atmospheric new particles formation: Computational study of hydrated molecular clusters. (2024). Aerosol Research. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). MDPI. Retrieved from [Link]

-

Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane. (1998). ResearchGate. Retrieved from [Link]

Sources

- 1. HEXADECYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Trichlorohexadecylsilane | C16H33Cl3Si | CID 22184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dakenchem.com [dakenchem.com]

- 4. Hydrolysis and Condensation Process [silicone-surfactant.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. bdt.semi.ac.cn [bdt.semi.ac.cn]

- 9. Mechanisms and kinetics of self-assembled monolayer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Growth kinetics and morphology of self-assembled monolayers formed by contact printing 7-octenyltrichlorosilane and octadecyltrichlorosilane on Si(100) wafers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 20. Hexadecyltrichlorosilane - Hazardous Agents | Haz-Map [haz-map.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to Silanization with n-Hexadecyltrichlorosilane for Advanced Surface Functionalization

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles and practical application of silanization using n-Hexadecyltrichlorosilane (HDTS). Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical mechanisms, critical process parameters, and characterization techniques that are essential for creating robust and reproducible self-assembled monolayers (SAMs). The insights provided herein are grounded in established scientific principles to empower users to optimize their surface modification strategies for a wide range of applications, from biomaterial engineering to advanced sensor development.

The Rationale for Silanization: Engineering the Interface

In numerous scientific and technological fields, the ability to precisely control the surface properties of materials is paramount. Silanization is a powerful and versatile chemical process for modifying surfaces with an abundance of hydroxyl (-OH) groups, such as glass, silicon wafers, and various metal oxides.[1] This process involves the covalent attachment of organosilane molecules to the surface, forming a thin, organized layer known as a self-assembled monolayer (SAM).[2]